1-(6-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile
Overview
Description
1-(6-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C11H12N2O. It is a derivative of pyridine and cyclobutane, featuring a methoxy group at the 6-position of the pyridine ring and a nitrile group attached to the cyclobutane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile typically involves the reaction of 6-methoxypyridine with cyclobutanecarbonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The nitrile group can be reduced to an amine or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an aprotic solvent.
Major Products Formed
Oxidation: Formation of 1-(6-hydroxypyridin-2-yl)cyclobutanecarbonitrile or 1-(6-formylpyridin-2-yl)cyclobutanecarbonitrile.
Reduction: Formation of 1-(6-methoxypyridin-2-yl)cyclobutanamine or 1-(6-methoxypyridin-2-yl)cyclobutanal.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The methoxy and nitrile groups play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Hydroxypyridin-2-yl)cyclobutanecarbonitrile
- 1-(6-Chloropyridin-2-yl)cyclobutanecarbonitrile
- 1-(6-Methylpyridin-2-yl)cyclobutanecarbonitrile
Uniqueness
1-(6-Methoxypyridin-2-yl)cyclobutane-1-carbonitrile is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(6-methoxypyridin-2-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c1-14-10-5-2-4-9(13-10)11(8-12)6-3-7-11/h2,4-5H,3,6-7H2,1H3 |
InChI Key |
WYBCGBVYIUQGQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)C2(CCC2)C#N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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